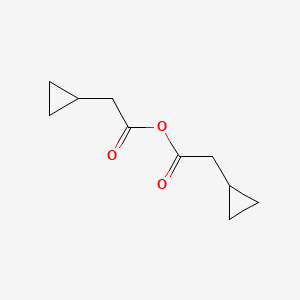

2-Cyclopropylacetic anhydride

Description

Significance of Cyclopropyl (B3062369) Moieties in Modern Organic Synthesis

The cyclopropyl group, the smallest carbocyclic ring, is a prevalent structural motif in organic and medicinal chemistry. chemicalbook.com Its incorporation into molecules is a strategic choice to enhance pharmacological and physicochemical properties. acs.orgthermofisher.com The unique characteristics of the cyclopropyl ring stem from its significant ring strain, which results in bent carbon-carbon bonds with enhanced p-character and shorter, stronger carbon-hydrogen bonds. acs.orgthermofisher.com

In drug discovery, the cyclopropyl ring is often used to:

Enhance Metabolic Stability : The strong C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve a drug's pharmacokinetic profile. chemicalbook.comambeed.com

Increase Potency : The rigid structure of the cyclopropyl group can lock a molecule into its bioactive conformation, leading to a more favorable binding with its biological target. chemicalbook.comacs.org

Modify Lipophilicity and Permeability : Replacing larger alkyl groups like isopropyl or phenyl with a cyclopropyl group can fine-tune a molecule's lipophilicity, potentially improving properties like brain permeability. acs.orgresearchgate.net

Serve as an Isosteric Replacement : The cyclopropyl group is frequently used as a stable isostere for an alkene, mimicking its size and shape without the associated reactivity and E/Z isomerization. researchgate.netchemscene.com

The presence of this moiety in numerous FDA-approved drugs underscores its importance as a valuable building block in the design of new therapeutic agents. chemscene.com

Role of Acid Anhydrides as Versatile Acylating Reagents

Acid anhydrides are a class of organic compounds characterized by two acyl groups joined by an oxygen atom. researchgate.net They are considered activated derivatives of carboxylic acids and serve as powerful and versatile acylating agents in organic synthesis. ontosight.ainih.gov While generally less reactive than their acyl chloride counterparts, they are more reactive than esters and carboxylic acids, offering a balance of reactivity and selectivity that is useful in many chemical transformations.

The primary role of acid anhydrides is to facilitate nucleophilic acyl substitution reactions. researchgate.net They react readily with a wide range of nucleophiles, including:

Alcohols to form esters. researchgate.netacs.org

Amines to form amides. acs.org

Water to hydrolyze back to the corresponding carboxylic acids. ontosight.ai

This reactivity is exploited in numerous industrial and laboratory applications, from the synthesis of common pharmaceuticals like aspirin (B1665792) to the production of polymers such as polyesters and polyamides. researchgate.netnih.gov The anhydride (B1165640) acts as a good leaving group (a carboxylate ion), which facilitates the transfer of the acyl group to the nucleophile. nih.gov

Historical Context and Evolution of 2-Cyclopropylacetyl Chemistry

The chemistry of cyclopropyl-containing compounds began with the first synthesis of cyclopropane (B1198618) by August Freund in 1882. lookchem.com However, intensive study of cyclopropane derivatives was limited until the development of more accessible synthetic methods, such as the Simmons-Smith reaction, in the mid-20th century. researchgate.netlookchem.com The unique reactivity and structural properties conferred by the three-membered ring led to its increasing exploitation in synthesis. researchgate.net

The evolution of 2-cyclopropylacetyl chemistry is intrinsically linked to the availability of its precursor, 2-cyclopropylacetic acid. Early research focused on the fundamental reactions of such compounds, including thermal decarboxylation and ring-opening reactions. acs.orgacs.org The development of modern catalytic methods, including rhodium-catalyzed cyclopropanation, provided more efficient routes to cyclopropane cores.

As the value of the cyclopropyl group in medicinal chemistry became more apparent, interest grew in using cyclopropyl-containing building blocks for the synthesis of complex bioactive molecules. nih.gov 2-Cyclopropylacetic acid and its derivatives, such as 2-cyclopropylacetic anhydride, have become useful intermediates. For example, 2-cyclopropylacetic acid has been used in the synthesis of kainoid analogues, which are a class of neuroexcitatory amino acids. researchgate.net It also serves as a precursor for agricultural fungicides and potent receptor agonists for treating dyslipidemia. chemicalbook.comlookchem.com The anhydride itself, formed by the dehydration of the parent acid, represents an activated form, primed for use in acylation reactions to introduce the valuable cyclopropylacetyl fragment.

Data Tables

The following tables provide key data on the parent acid, from which the anhydride is derived, and the general reactivity of acid anhydrides.

Table 1: Physicochemical Properties of 2-Cyclopropylacetic Acid

| Property | Value |

| CAS Number | 5239-82-7 |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Boiling Point | 86-87 °C at 9 mmHg |

| Density | 1.076 g/cm³ |

| Refractive Index | ~1.435 |

| pKa | ~4.76 |

Data sourced from references chemicalbook.comchemscene.comlookchem.comnih.gov.

Table 2: General Acylation Reactions of Acid Anhydrides

| Reactant (Nucleophile) | Product | General Equation |

| Alcohol (R'-OH) | Ester + Carboxylic Acid | (RCO)₂O + R'OH → RCOOR' + RCOOH |

| Amine (R'-NH₂) | Amide + Carboxylic Acid | (RCO)₂O + R'NH₂ → RCONHR' + RCOOH |

| Water (H₂O) | Carboxylic Acid (2 eq.) | (RCO)₂O + H₂O → 2 RCOOH |

These are general reactions applicable to acid anhydrides like this compound (where R = cyclopropylmethyl). researchgate.netnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropylacetyl) 2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-9(5-7-1-2-7)13-10(12)6-8-3-4-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRUZPRINLOLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)OC(=O)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylacetic Anhydride and Its Precursors

Precursor Synthesis: 2-Cyclopropylacetic Acid

The preparation of 2-cyclopropylacetic acid can be approached through several distinct synthetic routes, each with its own set of advantages and limitations. These methods can be broadly categorized into classical formations of the cyclopropylacetic acid structure and conversions from other readily available cyclopropyl (B3062369) derivatives.

These methods involve the construction of the cyclopropane (B1198618) ring and the acetic acid moiety in a concerted or sequential manner.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.gov This reaction is a stereospecific cheletropic reaction where the configuration of the double bond in the starting alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of 2-cyclopropylacetic acid, a suitable precursor would be an allylic alcohol or a vinylacetic acid derivative. The hydroxyl group in an allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond. wikipedia.org

A common variant, the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance the reactivity of the system. wikipedia.org The general approach involves the cyclopropanation of an alkene substrate to introduce the three-membered ring. For instance, the cyclopropanation of an allylic alcohol followed by oxidation would yield the target carboxylic acid.

| Reactants | Reagents | Product | Key Features |

|---|---|---|---|

| Alkene | Diiodomethane, Zn-Cu couple (or Et₂Zn) | Cyclopropane | Stereospecific, tolerant of various functional groups |

Grignard reagents offer a powerful method for carbon-carbon bond formation. In the context of 2-cyclopropylacetic acid synthesis, a key intermediate is cyclopropylmethyl magnesium bromide. This Grignard reagent can be prepared from the corresponding cyclopropylmethyl bromide and magnesium metal. The subsequent reaction of cyclopropylmethyl magnesium bromide with carbon dioxide (carboxylation), followed by an acidic workup, yields 2-cyclopropylacetic acid. google.com This method is a direct and often high-yielding route to the desired carboxylic acid.

| Reactant | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Cyclopropylmethyl bromide | 1. Mg, ether | Cyclopropylmethyl magnesium bromide | 2-Cyclopropylacetic acid |

| 2. CO₂ | |||

| 3. H₃O⁺ |

The Willgerodt reaction and its variant, the Willgerodt-Kindler reaction, provide a method for converting aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to carboxylic acids. wikipedia.orgmsu.educhemeurope.com This reaction involves the migration of the carbonyl group to the terminal carbon of the alkyl chain. wikipedia.org For the synthesis of 2-cyclopropylacetic acid, the starting material would be cyclopropyl methyl ketone.

In the Willgerodt-Kindler modification, the ketone is treated with elemental sulfur and a secondary amine, such as morpholine, to form a thioamide. wikipedia.orgmsu.eduthieme-connect.de This thioamide intermediate can then be hydrolyzed under acidic or basic conditions to afford 2-cyclopropylacetic acid.

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Cyclopropyl methyl ketone | 1. Sulfur, Morpholine | 2-Cyclopropylthioacetamide | 2-Cyclopropylacetic acid |

| 2. H₃O⁺ or OH⁻, H₂O |

The malonic ester synthesis is a versatile method for preparing substituted acetic acids. wikipedia.org This synthesis begins with the alkylation of diethyl malonate. For the preparation of 2-cyclopropylacetic acid, diethyl malonate is first deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate is then alkylated with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide).

The resulting diethyl cyclopropylmethylmalonate is then subjected to saponification (hydrolysis of the ester groups) using a strong base like sodium hydroxide (B78521), followed by acidification to yield cyclopropylmethylmalonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of a molecule of carbon dioxide) to furnish 2-cyclopropylacetic acid. youtube.comlibretexts.org

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Diethyl malonate | 1. NaOEt | Diethyl cyclopropylmethylmalonate | 2-Cyclopropylacetic acid |

| 2. Cyclopropylmethyl bromide | |||

| 3. NaOH, H₂O then H₃O⁺ | Cyclopropylmethylmalonic acid | ||

| 4. Heat (Δ) |

An alternative strategy for the synthesis of 2-cyclopropylacetic acid involves the functional group transformation of other readily available cyclopropyl-containing molecules. A common precursor in this category is cyclopropylacetonitrile (B1348260).

The hydrolysis of cyclopropylacetonitrile under either acidic or basic conditions provides a direct route to 2-cyclopropylacetic acid. chemicalbook.comgoogle.com This method is often efficient, provided the starting nitrile is accessible. Cyclopropylacetonitrile itself can be synthesized from cyclopropylacetaldehyde oxime by dehydration with acetic anhydride (B1165640). chemicalbook.com Another potential route involves the oxidation of cyclopropylmethanol. This primary alcohol can be oxidized to the corresponding carboxylic acid using strong oxidizing agents.

Synthesis of 2-Cyclopropylacetic Anhydride

The formation of an acid anhydride from a carboxylic acid is a dehydration reaction. Several standard laboratory methods can be employed for the synthesis of this compound from 2-cyclopropylacetic acid.

One common method involves the reaction of the carboxylic acid with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀). reddit.comsciencemadness.org In this process, two equivalents of 2-cyclopropylacetic acid react with phosphorus pentoxide, which acts as a powerful water scavenger, to yield one equivalent of this compound.

Another widely used method is the reaction of the carboxylic acid with another, more volatile anhydride, typically acetic anhydride. ijraset.com This is an equilibrium-driven process where the mixed anhydride is formed as an intermediate. Upon heating, the more volatile acetic acid is removed by distillation, shifting the equilibrium towards the formation of the desired this compound.

| Reactant | Reagent | Product | Key Principle |

|---|---|---|---|

| 2-Cyclopropylacetic acid | Phosphorus pentoxide (P₄O₁₀) | This compound | Dehydration |

| 2-Cyclopropylacetic acid | Acetic anhydride | This compound | Equilibrium shift by removal of volatile acid |

Conversion from Related Cyclopropyl Compounds

Hydrolysis of Cyclopropylacetonitrile

The conversion of cyclopropylacetonitrile to 2-cyclopropylacetic acid is a standard functional group transformation. The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. In this process, the carbon-nitrogen triple bond of the nitrile is cleaved through the addition of water.

Under alkaline conditions, the reaction typically involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. This process proceeds through a saponification mechanism, initially forming the carboxylate salt (e.g., sodium cyclopropylacetate), which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method is demonstrated in the final step of a multi-step synthesis of 1-(mercaptomethyl)cyclopropyl acetic acid, where a cyano group is hydrolyzed under alkaline conditions to yield the carboxylic acid moiety. google.com

Reaction Scheme: Base-Catalyzed Hydrolysis of Cyclopropylacetonitrile

Functional Group Transformations of Cyclopropyl Alkyl Ketones

Another synthetic route to 2-cyclopropylacetic acid involves the transformation of cyclopropyl alkyl ketones. A notable method is the Baeyer-Villiger oxidation, which converts a ketone into an ester. This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). The resulting ester can subsequently be hydrolyzed under acidic or basic conditions to furnish the carboxylic acid. The migratory aptitude of the groups attached to the carbonyl carbon is a key factor in this oxidation, with more substituted alkyl groups migrating preferentially.

A more direct, two-step sequence has been developed for the conversion of α-cyclopropyl ketones to α-cyclopropyl carboxylic acids. This process involves an initial oxidation step, followed by treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the desired carboxylic acid, leaving the cyclopropyl ring intact.

Catalytic and Stereoselective Syntheses of Cyclopropylacetic Acid Derivatives

Modern synthetic chemistry offers advanced catalytic and stereoselective methods for producing derivatives of cyclopropylacetic acid, which are valuable as chiral building blocks.

Palladium-Catalyzed Cyclopropanation Approaches

Palladium-catalyzed reactions are a powerful tool for the formation of cyclopropane rings. One common approach is the cyclopropanation of alkenes using diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, in the presence of a palladium catalyst. researchgate.netacs.org The mechanism often involves the formation of a palladium-carbene intermediate, which then transfers the carbene moiety to an alkene to form the cyclopropane ring. researchgate.net

Computational studies using Density Functional Theory (DFT) have investigated the mechanism for the reaction catalyzed by Pd(0) complexes. These studies suggest that a Pd(0) ethene complex is in equilibrium with a diazomethane-coordinated complex, from which dinitrogen is eliminated in the rate-determining step to form a carbene complex. This intermediate then reacts with ethene to form a palladacyclobutane, which subsequently undergoes reductive elimination to yield cyclopropane. acs.org The regioselectivity of these reactions can be controlled, as demonstrated in the Pd-catalyzed 3,4-regioselective cyclopropanation of 2-substituted 1,3-dienes. acs.orgnih.gov

Another palladium-catalyzed approach is the Suzuki-type cross-coupling reaction of cyclopropylboronic acids with aryl triflates, which proceeds with retention of the cyclopropyl ring's configuration. organic-chemistry.org This allows for the synthesis of stereo-defined aryl-substituted cyclopropanes. organic-chemistry.org

Enzymatic Resolution and Asymmetric Synthesis of Cyclopropyl-Containing Amino Acids

Enzymes provide a highly selective means to produce enantiomerically pure cyclopropyl-containing amino acids, which are derivatives of cyclopropylacetic acid. These methods include both the resolution of racemic mixtures and direct asymmetric synthesis.

Enzymatic Resolution: This technique separates a racemic mixture into its constituent enantiomers. For carboxylic acids or their esters, lipases are commonly used. ias.ac.innih.govmdpi.com The enzyme selectively catalyzes the hydrolysis of one ester enantiomer or the esterification of one acid enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, the enzymatic resolution of racemic ibuprofen, an aryl-substituted acetic acid derivative, has been extensively studied using various lipases. ias.ac.in

Asymmetric Synthesis: This approach directly creates a specific enantiomer. A notable example is the synthesis of (S)-cyclopropylglycine from cyclopropylglyoxylic acid. mdpi.com A biocatalytic system using a self-sufficient bifunctional enzyme that integrates reductive amination and NADH cofactor regeneration has been developed. This system achieves high substrate loading and produces (S)-cyclopropylglycine with excellent enantiomeric excess (>99.5% ee) and high yield. mdpi.com

Below is a table summarizing the key findings for this enzymatic synthesis.

| Parameter | Optimized Value/Result | Reference |

| Substrate | Cyclopropylglyoxylic Acid | mdpi.com |

| Enzyme System | Bifunctional (Reductive Amination & Cofactor Regeneration) | mdpi.com |

| Product | (S)-Cyclopropylglycine | mdpi.com |

| Optimal pH | 8.0 | mdpi.com |

| Optimal Temperature | 40 °C | mdpi.com |

| Substrate Concentration | 120 g·L⁻¹ | mdpi.com |

| Enantiomeric Excess (ee) | >99.5% | mdpi.com |

| Space-Time Yield | 377.3 g·L⁻¹·d⁻¹ | mdpi.com |

Synthesis of this compound

Direct Formation from 2-Cyclopropylacetic Acid (Hypothetical)

The synthesis of this compound from its corresponding carboxylic acid is a standard transformation for which several general methods are applicable. wikipedia.org Although a specific synthesis for this exact compound is not detailed in the provided context, its formation can be confidently predicted based on well-established procedures for creating symmetrical acid anhydrides.

One common laboratory method involves the dehydration of the carboxylic acid using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). sciencemadness.orgaskfilo.com In this reaction, two molecules of 2-cyclopropylacetic acid would condense with the elimination of one molecule of water to form the anhydride.

Reaction Scheme: Dehydration using P₂O₅ 2 (Cyclopropyl)CH₂COOH + P₂O₅ --> [(Cyclopropyl)CH₂CO]₂O + "H₂P₂O₆"

2 (Cyclopropyl)CH₂COOH + (CH₃CO)₂O ⇌ [(Cyclopropyl)CH₂CO]₂O + 2 CH₃COOH

Coupling Reactions Involving Cyclopropylacetyl Halides or Carboxylates

The synthesis of this compound can be efficiently achieved through coupling reactions that utilize activated precursors such as cyclopropylacetyl halides. These reactions typically follow a two-step sequence involving the formation of an acid chloride intermediate, which is then converted to the target anhydride.

Reaction of 2-Cyclopropylacetic Acid with Thionyl Chloride to form 2-Cyclopropylacetyl Chloride

A primary method for synthesizing the key intermediate, 2-cyclopropylacetyl chloride, is the reaction of 2-cyclopropylacetic acid with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orgchemistrysteps.com In this reaction, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion, also generated during the reaction, leads to the formation of the acid chloride. libretexts.org The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrochloric acid (HCl), which are removed from the reaction mixture. masterorganicchemistry.comdoubtnut.com

The mechanism proceeds via the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. libretexts.orgchemistrysteps.com This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement and elimination to yield the final products. libretexts.org

Optimizing reaction conditions is crucial for achieving high yields and purity. Key parameters include temperature, reaction time, and the molar ratio of the reactants. The reaction can be performed neat or in an inert solvent such as toluene (B28343) or dichloromethane. To ensure the complete conversion of the carboxylic acid, a slight excess of thionyl chloride is typically employed. Maintaining lower temperatures during the process helps to minimize side reactions and prevent product decomposition.

Table 1: Impact of Reaction Conditions on 2-Cyclopropylacetyl Chloride Synthesis

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride is also a viable agent. |

| Temperature | 10°C to 120°C (commonly 50°C to 100°C) | Lower temperatures can reduce the formation of impurities. |

| Molar Ratio (Agent:Acid) | 1.1:1 to 2:1 | A slight excess of the chlorinating agent ensures complete conversion. |

| Reaction Time | 1 to 10 hours | Varies depending on the scale and specific conditions. |

| Solvent | Neat or inert solvent (e.g., toluene) | The choice of solvent can influence reaction rate and purity. |

Under optimized conditions, yields can range from 90-96% with purities exceeding 98% after distillation.

Nucleophilic Acyl Substitution for Anhydride Generation

Once 2-cyclopropylacetyl chloride is synthesized, it serves as an electrophile in a nucleophilic acyl substitution reaction to generate this compound. masterorganicchemistry.com This transformation is typically achieved by reacting the acid chloride with a carboxylate salt, such as sodium 2-cyclopropylacetate. uomustansiriyah.edu.iq

The mechanism for this reaction is a well-established two-step addition-elimination process. masterorganicchemistry.comopenstax.org

Nucleophilic Addition: The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 2-cyclopropylacetyl chloride. This breaks the carbon-oxygen π bond and forms a tetrahedral intermediate. masterorganicchemistry.comopenstax.orgyoutube.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π bond is reformed, and the chloride ion, being a good leaving group, is expelled. youtube.comyoutube.com

The result of this sequence is the formation of this compound and a chloride salt (e.g., sodium chloride) as a byproduct. uomustansiriyah.edu.iq The reactivity of acid chlorides is greater than that of anhydrides, which helps to drive the reaction forward. youtube.com This reaction is a common and effective method for preparing both symmetrical and unsymmetrical acid anhydrides. uomustansiriyah.edu.iq

Sustainable and Scalable Synthetic Protocols

Modern chemical synthesis places a strong emphasis on developing protocols that are not only efficient but also environmentally benign and scalable for industrial application. The synthesis of this compound is no exception, with opportunities to apply principles of green chemistry and innovative technologies like flow chemistry.

Green Chemistry Principles in Cyclopropylacetic Anhydride Synthesis

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. sigmaaldrich.comijnrd.org Several of these principles are particularly relevant to the synthesis of this compound.

Prevention: It is preferable to prevent waste formation than to treat it afterward. sigmaaldrich.compaperpublications.org The synthesis of 2-cyclopropylacetyl chloride from thionyl chloride generates SO₂ and HCl as byproducts, which represents a deviation from this principle. masterorganicchemistry.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org The reaction with thionyl chloride has a suboptimal atom economy due to the generation of the aforementioned byproducts. Alternative reagents, such as propylphosphonic anhydride (T3P), can offer greener coupling options. morressier.com

Less Hazardous Chemical Syntheses: Synthetic methods should aim to use and generate substances that have little or no toxicity. sigmaaldrich.comresearchgate.net Thionyl chloride is a corrosive and hazardous reagent. Exploring alternative, safer chlorinating agents or different synthetic pathways that avoid acid chlorides altogether would align better with this principle.

Design for Energy Efficiency: Energy requirements should be minimized. sigmaaldrich.comacs.org Reactions should ideally be conducted at ambient temperature and pressure. The synthesis of the acid chloride often requires heating, presenting an opportunity for optimization through catalysis or other methods to lower the energy input. acs.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and can generate waste. sigmaaldrich.comacs.org The two-step process involving the formation of an acid chloride is a form of derivatization. A direct conversion of the carboxylic acid to the anhydride would be a greener alternative, though this often requires high temperatures or harsh dehydrating agents. youtube.com

Applications of Flow Chemistry for Enhanced Efficiency and Purity

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, efficiency, and scalability. researchgate.netacs.org

In the context of this compound synthesis, a continuous flow setup could be designed to "telescope" the two primary steps. A stream of 2-cyclopropylacetic acid could be mixed with thionyl chloride in a heated reactor coil to continuously generate 2-cyclopropylacetyl chloride. google.com The output from this first reactor could then be directly mixed with a stream of a carboxylate solution in a second reactor to form the anhydride.

This approach offers several benefits:

Enhanced Safety: Flow reactors handle only small volumes of reactive materials at any given time, which minimizes the risks associated with hazardous intermediates like acid chlorides and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction times and fewer side products.

Increased Purity and Yield: The precise control over reaction parameters (temperature, residence time, stoichiometry) often results in higher purity and yield of the final product, potentially reducing the need for extensive purification steps. acs.org

Scalability: Scaling up production in a flow system is typically achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors.

By integrating the synthesis into a continuous flow process, the production of this compound can be made more efficient, safer, and more consistent, aligning with the goals of modern, sustainable chemical manufacturing. acs.org

Reactivity and Reaction Pathways of 2 Cyclopropylacetic Anhydride

Nucleophilic Acyl Substitution Reactions

The reaction of 2-cyclopropylacetic anhydride (B1165640) with alcohols, a process known as alcoholysis, is a common method for preparing 2-cyclopropylacetic esters. reactory.applibretexts.org These esters are valuable compounds in various fields, including fragrance and pharmaceutical industries. The reaction yields the desired ester and one equivalent of 2-cyclopropylacetic acid as a byproduct. youtube.com

The mechanism for the alcoholysis of 2-cyclopropylacetic anhydride follows the general nucleophilic acyl substitution pathway. libretexts.org The alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. youtube.comyoutube.com This initial attack forms a tetrahedral intermediate. youtube.com The intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of 2-cyclopropylacetate, which is a good leaving group. youtube.comlibretexts.org A final deprotonation step, often assisted by a weak base like pyridine (B92270) or even another alcohol molecule, yields the final ester product and 2-cyclopropylacetic acid. youtube.comlibretexts.org

The scope of the alcoholysis reaction is broad, accommodating a wide range of primary and secondary alcohols. The reaction is typically carried out under neutral or base-catalyzed conditions to neutralize the carboxylic acid byproduct. libretexts.org

Table 1: Examples of 2-Cyclopropylacetic Ester Formation via Alcoholysis

| Alcohol | Reagent | Product | Byproduct |

|---|---|---|---|

| Methanol | This compound | Methyl 2-cyclopropylacetate | 2-Cyclopropylacetic acid |

| Ethanol | This compound | Ethyl 2-cyclopropylacetate | 2-Cyclopropylacetic acid |

| Isopropanol | This compound | Isopropyl 2-cyclopropylacetate | 2-Cyclopropylacetic acid |

2-Cyclopropylacetamides are synthesized through the aminolysis of this compound. wikipedia.orgchemeurope.com This reaction involves treating the anhydride with ammonia (B1221849), primary amines, or secondary amines. reactory.applibretexts.org The resulting amides are important structural motifs in many biologically active molecules. researchgate.net

The reaction of this compound with primary or secondary amines follows a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org The amine's lone pair of electrons attacks a carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate expels the 2-cyclopropylacetate leaving group. The 2-cyclopropylacetic acid byproduct then reacts with a second equivalent of the amine in an acid-base reaction, forming a carboxylate salt. reactory.applibretexts.org Consequently, two equivalents of the amine are generally required for the reaction to go to completion. youtube.com The product from a primary amine is an N-substituted 2-cyclopropylacetamide, while a secondary amine yields an N,N-disubstituted 2-cyclopropylacetamide. chemguide.co.uk

Table 2: Synthesis of N-Substituted 2-Cyclopropylacetamides

| Amine | Reagent | Product | Byproduct |

|---|---|---|---|

| Methylamine | This compound | N-methyl-2-cyclopropylacetamide | Methylammonium 2-cyclopropylacetate |

| Diethylamine | This compound | N,N-diethyl-2-cyclopropylacetamide | Diethylammonium 2-cyclopropylacetate |

When this compound is treated with ammonia, the primary product is the unsubstituted 2-cyclopropylacetamide. libretexts.orgquimicaorganica.org The reaction mechanism is analogous to that with primary amines. quimicaorganica.org The reaction proceeds in two stages: first, the formation of the amide and 2-cyclopropylacetic acid. libretexts.org Then, the acid byproduct reacts with excess ammonia to form ammonium (B1175870) 2-cyclopropylacetate. libretexts.orglibretexts.orgchemguide.co.uk

(C₃H₅CH₂CO)₂O + 2 NH₃ → C₃H₅CH₂CONH₂ + C₃H₅CH₂COONH₄

This compound reacts with water in a hydrolysis reaction to yield two equivalents of 2-cyclopropylacetic acid. libretexts.orgyoutube.com While this reaction can be synthetically useful in specific contexts, it is more often considered an undesirable side reaction, necessitating the protection of the anhydride from moisture during storage and handling. reactory.applibretexts.org

The mechanism is similar to alcoholysis, with a water molecule acting as the nucleophile. youtube.comyoutube.com The water attacks a carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling a 2-cyclopropylacetate ion. A proton transfer from the intermediate to a base (such as another water molecule) results in the formation of two molecules of 2-cyclopropylacetic acid. youtube.com

Synthesis of 2-Cyclopropylacetamides

Radical-Mediated Transformations

The reactivity of this compound is significantly influenced by radical-mediated pathways, which typically involve the formation of highly reactive radical intermediates. These pathways unlock unique transformations, including ring-opening reactions and decarboxylative functionalizations, that are not readily accessible through other chemical means.

Generation of 2-Cyclopropylacetyl Radicals from Anhydride Precursors

The generation of acyl radicals from carboxylic acid derivatives like anhydrides is a key step in initiating many radical reactions. In the context of this compound, the corresponding 2-cyclopropylacetyl radical is typically formed via a two-step process. Initially, the anhydride reacts to form an activated species, which can then undergo a single-electron transfer (SET) process.

For instance, under photoredox catalysis conditions, anhydrides can serve as acyl surrogates. nju.edu.cn The process often begins with the generation of a carboxyl radical through the homolysis of an activated carboxylate intermediate. This carboxyl radical is highly unstable and rapidly undergoes decarboxylation (loss of CO2) to yield the desired alkyl radical. osaka-u.ac.jpresearchgate.net In the case of this compound, this sequence of events leads to the formation of the 2-cyclopropylmethyl radical, following the loss of the first carbonyl group as a carboxyl radical and subsequent decarboxylation. The remaining acyl portion can also be transformed into a radical species. Visible light photoredox catalysis has emerged as a powerful tool for these transformations, allowing for the generation of radicals under mild conditions. mdpi.com

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The 2-cyclopropylmethyl radical, once generated, is subject to a characteristic and extremely rapid ring-opening reaction. This transformation is driven by the release of the significant ring strain inherent in the three-membered cyclopropane (B1198618) ring (approximately 27 kcal/mol). wikipedia.org This ring-opening is a hallmark of cyclopropylmethyl radical chemistry and serves as the basis for its use in mechanistic studies. rsc.orgrsc.org The cleavage of the cyclopropane ring results in the formation of a more stable, delocalized homoallylic radical (3-butenyl radical). beilstein-journals.orgnih.gov

The general transformation is depicted below:

Figure 1: Ring-Opening of the Cyclopropylmethyl RadicalThe cleavage of the C-C bonds in the cyclopropyl ring can, in principle, occur in different ways, leading to questions of regioselectivity. For an unsubstituted 2-cyclopropylmethyl radical, the ring-opening is straightforward. However, for substituted cyclopropylmethyl radicals, the cleavage generally occurs at the bond opposite the substituent to form the more stable radical product. rsc.orgucl.ac.uk Specifically, cleavage favors the formation of a primary alkyl radical over a secondary one in the absence of stabilizing electronegative substituents. rsc.org

The stereochemistry of the ring-opening has also been a subject of computational and experimental study. Theoretical calculations have investigated whether the reaction proceeds through a conrotatory or disrotatory pathway. researchgate.netresearchgate.net For the cyclopropyl radical itself, calculations suggest the transition structure for ring-opening is not strictly classifiable as either, showing an asynchronous torsion of the methylene (B1212753) groups. researchgate.net

The rapid and predictable rate of the cyclopropylmethyl radical ring-opening makes it an excellent "radical clock". wikipedia.orgillinois.edu A radical clock is a compound that undergoes a unimolecular reaction at a known rate, which can be used to calibrate the rates of other, unknown radical reactions. wikipedia.org

The cyclopropylmethyl radical rearranges to the 3-butenyl radical with a rate constant (k_r) of approximately 8.6 x 10^7 s⁻¹ at 298 K. wikipedia.org In a typical experiment, the initially formed cyclopropylmethyl radical has two competing pathways: the unimolecular ring-opening (the "clock" reaction) and a bimolecular reaction with a trapping agent. wikipedia.orgcsbsju.edu By measuring the ratio of the ring-opened product to the unrearranged (trapped) product, and knowing the concentration of the trapping agent, the rate constant of the trapping reaction can be determined. wikipedia.org

An example of this principle was observed in the visible-light photoredox-catalyzed alkylation of heteroarenes using 2-cyclopropylacetic acid, where the formation of a ring-opened product confirmed the intermediacy of a radical pathway. acs.org

| Radical Clock | Rearrangement Reaction | Rate Constant (k_r) at 298 K (s⁻¹) |

|---|---|---|

| Cyclopropylmethyl radical | Ring-opening | 8.6 x 10⁷ |

| 5-Hexenyl radical | Cyclization | 2.3 x 10⁵ |

Decarboxylative Functionalizations

Decarboxylative functionalization is a powerful strategy in organic synthesis that utilizes readily available carboxylic acids as starting materials to form new carbon-carbon or carbon-heteroatom bonds. osaka-u.ac.jpresearchgate.netnih.gov These reactions proceed via the generation of a carboxyl radical, followed by rapid extrusion of CO2 to produce an alkyl or aryl radical, which can then be intercepted by a suitable reaction partner. nih.govcitedrive.com Anhydrides, as activated forms of carboxylic acids, are excellent substrates for these transformations. mdma.ch

Decarboxylative processes starting from this compound or its parent acid can lead to valuable alkylation and acylation products. nih.gov

Decarboxylative Alkylation: In these reactions, the 2-cyclopropylmethyl radical, generated via decarboxylation, adds to an acceptor molecule, such as an electron-deficient alkene or a heteroarene. acs.orgnih.gov This process effectively forms a new C-C bond, attaching the 2-cyclopropylmethyl group (or its ring-opened isomer) to the acceptor. Photoredox catalysis has significantly expanded the scope of these reactions, allowing them to proceed under mild, redox-neutral conditions. acs.orgcancer.gov For example, the reaction of 2-cyclopropylacetic acid with benzothiazole (B30560) under visible light irradiation resulted in the formation of the ring-opened alkylated product, demonstrating a tandem decarboxylation/ring-opening/alkylation sequence. acs.org Another study showed a visible-light-induced four-component reaction involving the decarboxylative alkylation and ring-opening of vinylcyclopropanes. nih.gov

Decarboxylative Acylation: This class of reactions involves the coupling of a carboxylic acid-derived radical with an acyl source. nju.edu.cnplu.mx In the context of this compound, it can itself act as both the radical precursor and the acylating agent. mdma.ch Base-catalyzed self-condensation of the anhydride, followed by decarboxylation, can lead to the formation of ketones like 1,3-di(cyclopropyl)acetone. mdma.ch More advanced methods utilize metallaphotoredox catalysis to couple two different carboxylic acids, where one undergoes decarboxylation to form an alkyl radical and the other (often as a thioester or other activated form) acts as an acyl transfer agent. nju.edu.cnplu.mx

| Reaction Type | Carboxylic Acid/Anhydride Derivative | Reaction Partner | Key Process | Product Type |

|---|---|---|---|---|

| Alkylation | 2-Cyclopropylacetic Acid | Heteroarene | Radical addition | Alkylated Heteroarene |

| Alkylation/Ring Opening | N-(acyloxy)phthalimide ester | Vinylcyclopropane | Radical addition | Formate Ester |

| Acylation | Phenylacetic Anhydride | Self-condensation | Base-catalyzed condensation | Dibenzyl Ketone |

| Cross-Coupling | Aliphatic Carboxylic Acid | Thioester | Metallaphotoredox catalysis | Unsymmetrical Ketone |

C–N Bond Coupling Reactions

The formation of a carbon-nitrogen (C–N) bond is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, natural products, and materials. this compound is an effective acylating agent for the synthesis of amides through C–N bond coupling with primary and secondary amines. calstate.edulibretexts.org This transformation proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride. libretexts.orgyoutube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate ion as the leaving group. libretexts.orgchemistrysteps.com A final deprotonation step, often facilitated by a second equivalent of the amine reactant or another base, yields the neutral N-substituted-2-cyclopropylacetamide and a carboxylate salt. libretexts.org

Table 1: General Scheme for Amide Formation from this compound

| Reactants | Product | Byproduct |

|---|---|---|

| This compound + Primary Amine (R-NH₂) | N-Alkyl-2-cyclopropylacetamide | 2-Cyclopropylacetic acid |

| This compound + Secondary Amine (R₂-NH) | N,N-Dialkyl-2-cyclopropylacetamide | 2-Cyclopropylacetic acid |

The reaction is typically efficient and widely applicable for creating amide linkages, a fundamental functional group in biological systems and synthetic molecules. mnstate.edu

Electrophilic and Other Reactions

Beyond direct acylation, the reactivity of this compound can be modulated and expanded through catalysis, enabling different types of transformations.

The electrophilicity of this compound can be significantly enhanced through the use of an acid catalyst. acs.org Protonation of one of the carbonyl oxygen atoms by a Brønsted or Lewis acid makes the associated carbonyl carbon a much more potent electrophile. This "activation" allows the anhydride to react with weaker nucleophiles, such as alcohols, to form esters, or water to undergo hydrolysis back to the carboxylic acid. libretexts.orgacs.org

The general mechanism involves the following steps:

Protonation: The acid catalyst protonates a carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon.

Nucleophilic Attack: A weak nucleophile (e.g., an alcohol) attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking nucleophile to a suitable base, often the solvent or the conjugate base of the acid catalyst.

Leaving Group Departure: The intermediate collapses, expelling 2-cyclopropylacetic acid as a leaving group to yield the final product (e.g., a cyclopropylacetate ester).

This catalytic approach is fundamental in organic chemistry for promoting acylation reactions under conditions where the uncatalyzed reaction would be impractically slow.

Table 2: Acid-Catalyzed Activation of this compound

| Step | Description |

|---|---|

| 1. Activation | A proton (H⁺) from an acid catalyst protonates one of the carbonyl oxygens of the anhydride. |

| 2. Increased Electrophilicity | The protonated anhydride exhibits a significantly more electrophilic carbonyl carbon. |

| 3. Nucleophilic Attack | The activated anhydride is now susceptible to attack by weak nucleophiles (e.g., R-OH). |

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating reactive radical species, including acyl radicals, from stable precursors like carboxylic anhydrides. beilstein-journals.orgnih.govthieme-connect.comthieme-connect.com this compound can serve as a precursor to the 2-cyclopropylacetyl radical under these conditions.

In this process, a photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) event with the anhydride or a reactive intermediate derived from it. semanticscholar.orgresearchgate.net This reduction leads to the formation of the desired acyl radical. semanticscholar.orgrsc.org These highly reactive acyl radicals can then participate in a variety of synthetic transformations that are otherwise difficult to achieve. nih.gov

A key piece of evidence for this radical pathway comes from a "radical clock" experiment involving the closely related 2-cyclopropylacetic acid. nih.gov Upon generation of the radical species, the strained cyclopropylmethyl radical rapidly rearranges to a ring-opened homoallylic radical. The detection of the ring-opened product in such reactions provides definitive proof of the radical intermediate's existence. nih.gov This confirms that the cyclopropylacetyl group, when converted to a radical, undergoes this characteristic transformation. The generated 2-cyclopropylacetyl radical is a versatile intermediate for constructing more complex molecules.

Table 3: Simplified Catalytic Cycle for Acyl Radical Generation

| Stage | Process | Description |

|---|---|---|

| 1 | Light Absorption | A photocatalyst (PC) absorbs visible light to form an excited state (*PC). |

| 2 | Single-Electron Transfer (SET) | The excited photocatalyst (*PC) transfers an electron to the anhydride, causing fragmentation. |

| 3 | Radical Formation | This electron transfer generates the 2-cyclopropylacetyl radical and a carboxylate anion. |

| 4 | Catalyst Regeneration | The oxidized photocatalyst (PC⁺) is reduced back to its ground state to complete the cycle. |

Mechanistic Investigations of Reactions Involving the 2 Cyclopropylacetyl Moiety

Elucidation of Reaction Mechanisms

Understanding the mechanism of a reaction involving the 2-cyclopropylacetyl group is crucial for optimizing reaction conditions and predicting product formation. This involves a combination of kinetic studies, spectroscopic analysis of intermediates, and isotopic labeling experiments.

Table 1: Hypothetical Kinetic Data for the Esterification of an Alcohol with 2-Cyclopropylacetic Anhydride (B1165640)

| Experiment | [Alcohol] (mol/L) | [2-Cyclopropylacetic anhydride] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |

This is a hypothetical data table for illustrative purposes.

From such data, the order of the reaction with respect to each reactant can be determined, and a rate law can be formulated. This information is critical in proposing a plausible reaction mechanism and identifying the molecularity of the rate-determining step.

In some reactions involving the 2-cyclopropylacetyl moiety, radical intermediates may be formed. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of species with unpaired electrons. researchgate.net However, many radical intermediates are too short-lived to be observed directly. In such cases, spin trapping techniques are employed. nih.govresearchgate.net

A common spin trap is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO. nih.govnih.gov TEMPO is a stable radical that can react with transient radical intermediates to form a more stable radical adduct that can be readily detected and characterized by EPR spectroscopy. researchgate.netresearchgate.net For example, if a reaction involving the 2-cyclopropylacetyl group were to proceed through a radical pathway, the addition of TEMPO could lead to the formation of a TEMPO-adduct, providing indirect evidence for the existence of the radical intermediate. researchgate.net

Table 2: Application of Spectroscopic Probes for Intermediate Detection

| Technique | Type of Intermediate | Information Gained |

|---|---|---|

| EPR Spectroscopy | Radicals | Direct detection of paramagnetic species, providing information on their electronic structure. |

| TEMPO Trapping | Short-lived radicals | Formation of a stable radical adduct, confirming the presence of a transient radical intermediate. researchgate.netresearchgate.net |

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms throughout a chemical transformation. wikipedia.org A particularly informative technique is the determination of the kinetic isotope effect (KIE), where the rate of a reaction is compared when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.orglibretexts.orgprinceton.edu The most common KIE studies involve the substitution of hydrogen (¹H) with deuterium (B1214612) (²H). wikipedia.org

A primary deuterium KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of a reaction. libretexts.org This is because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to break. libretexts.org If a reaction involving the 2-cyclopropylacetyl moiety shows a significant primary deuterium KIE upon deuteration at a specific position, it provides strong evidence that the C-H bond at that position is cleaved during the rate-determining step.

Secondary deuterium KIEs are observed when the isotopically substituted hydrogen is not directly involved in bond breaking in the RDS. These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state. wikipedia.org

For example, in an elimination reaction involving a derivative of 2-cyclopropylacetic acid, the presence of a significant deuterium KIE upon deuteration of the α-carbon would suggest that the removal of this hydrogen is part of the rate-determining step.

Table 3: Interpreting Deuterium Kinetic Isotope Effects (KIE)

| Type of KIE | Observation | Mechanistic Implication |

|---|---|---|

| Primary | kH/kD > 1 | C-H bond breaking occurs in the rate-determining step. libretexts.org |

| Secondary | kH/kD ≠ 1 | A change in hybridization or steric environment at the labeled position in the transition state. wikipedia.org |

| Inverse | kH/kD < 1 | The vibrational frequencies of the C-H bond increase in the transition state. |

Stereochemical Aspects and Chiral Induction

The three-dimensional arrangement of atoms in molecules is a critical aspect of chemical reactions. For the 2-cyclopropylacetyl moiety, which can be part of chiral molecules, understanding and controlling the stereochemical outcome of reactions is of paramount importance.

Many organic reactions can produce multiple stereoisomers. A stereoselective reaction is one in which one stereoisomer is formed preferentially over another. masterorganicchemistry.com Enantioselectivity is a specific type of stereoselectivity where one enantiomer is formed in excess of the other. This is often achieved through the use of chiral catalysts or reagents. nih.govnih.gov

In reactions involving the 2-cyclopropylacetyl moiety, if the starting material is chiral, or if a chiral auxiliary or catalyst is used, the reaction can proceed with high enantioselectivity. For instance, in the asymmetric hydrogenation of a derivative containing a 2-cyclopropylacetyl group, a chiral metal catalyst can facilitate the addition of hydrogen to one face of a double bond, leading to a significant excess of one enantiomer. nih.gov The enantiomeric excess (ee) is a measure of this selectivity.

Table 4: Examples of Enantioselective Reactions in Cyclopropane (B1198618) Chemistry

| Reaction Type | Chiral Influence | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Asymmetric Cyclopropanation | Chiral Catalyst | >90% |

| Enantioselective [3+2] Cycloaddition | Chiral Lewis Acid | 80-99% nih.gov |

| Asymmetric Hydrogenation | Chiral Ru-catalyst | >95% nih.gov |

This table provides examples from the broader field of cyclopropane chemistry to illustrate the principles of enantioselectivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. researchgate.netnih.govbohrium.com This is common in reactions that create a new stereocenter in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the direction of attack of a reagent, leading to the favored formation of one diastereomer.

In reactions of derivatives of 2-cyclopropylacetic acid, the stereochemistry of the cyclopropane ring can direct the approach of reagents to other parts of the molecule. For example, in the addition of a nucleophile to a carbonyl group within a molecule containing a chiral 2-cyclopropylacetyl moiety, the cyclopropyl (B3062369) group can sterically hinder one face of the carbonyl, leading to preferential attack from the less hindered face and the formation of one diastereomer in excess. mdpi.comresearchgate.net

The diastereomeric ratio (dr) is used to quantify the degree of diastereoselectivity. High levels of diastereocontrol are often achieved by carefully choosing the reaction conditions, reagents, and substrates to maximize the energetic difference between the transition states leading to the different diastereomers. researchgate.netnih.govbohrium.com

Table 5: Factors Influencing Diastereoselectivity

| Factor | Influence on Diastereoselectivity |

|---|---|

| Steric Hindrance | The existing stereocenters can block one face of the molecule, directing the approach of the reagent to the other face. |

| Chelating Groups | Functional groups that can coordinate to a metal catalyst can lock the conformation of the molecule, leading to a highly selective reaction. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of the transition states. |

| Temperature | Lower reaction temperatures often lead to higher diastereoselectivity as the reaction becomes more sensitive to small differences in activation energies. |

Influence of Cyclopropyl Ring Strain on Reactivity

The 2-cyclopropylacetyl moiety, a key component of this compound, exhibits unique reactivity patterns that are fundamentally governed by the inherent strain of the three-membered cyclopropyl ring. This strain, a consequence of severe bond angle deviation from the ideal sp³ hybridization, imbues the molecule with distinct electronic properties and provides a potent thermodynamic driving force for specific reaction pathways.

Electronic Properties and Their Impact on Reaction Pathways

The chemical bonding within a cyclopropyl group is significantly different from that of acyclic alkanes. The bond angles are compressed to 60°, far from the optimal 109.5°, leading to considerable angle strain. purechemistry.org To accommodate this geometry, the carbon-carbon bonds are formed by the overlap of sp-hybrid orbitals with a higher p-character than typical sp³ orbitals, resulting in what are often described as "bent" or "banana" bonds. wikipedia.org This bonding model, known as the Coulson-Moffit model, suggests that the C-C bonds have some resemblance to the τ bonds of a C=C double bond. wikipedia.org

An alternative description, the Walsh model, proposes a combination of an sp² hybridized carbon and a pure p-orbital to form the ring bonds, which also corresponds to the π-bond description of alkenes. wikipedia.org These unique electronic features mean the cyclopropyl group can act as a good electron donor through hyperconjugation, effectively stabilizing adjacent carbocations. wikipedia.orgstackexchange.com This electron-donating nature can influence the reaction pathways of the 2-cyclopropylacetyl moiety by stabilizing transition states that develop positive charge on the carbon atom attached to the ring.

The high ring strain energy, estimated at around 40.9 kcal/mol for a related methylidene cyclopropane, also has a profound impact on the energetics of reactions. rsc.org This stored potential energy can be released in reactions that involve the opening of the ring, making such processes thermodynamically favorable.

| Compound | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Cyclopropane | 27.5 | purechemistry.org |

| Cyclobutane | 26.9 | rsc.org |

| Cyclopentane | 6.1 | rsc.org |

| Cyclohexane | -1.1 | rsc.org |

Concerted versus Stepwise Mechanisms in Decarboxylation

The decarboxylation of compounds containing the cyclopropylacetic acid framework, which is closely related to this compound, has been a subject of detailed mechanistic investigation. Studies have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, with the operative pathway being sensitive to reaction conditions, particularly temperature.

For the gas-phase pyrolysis of certain cyclopropylacetic acids, a concerted mechanism has been demonstrated, which is analogous to the decomposition of βγ-unsaturated counterparts. rsc.org However, further research has shown that a stepwise mechanism can also occur. For instance, the gas-phase decarboxylation of 2',2'-dimethylcyclopropylacetic acid at 725 K proceeds via both concerted and stepwise pathways simultaneously. rsc.org At higher temperatures, the stepwise mechanism becomes more dominant. rsc.org Even unsubstituted cyclopropylacetic acid, which favors the concerted route at 725 K, begins to exhibit characteristics of a stepwise mechanism at elevated temperatures. rsc.org This suggests a competitive relationship between the two pathways.

| Compound | Temperature | Observed Mechanism(s) | Reference |

|---|---|---|---|

| Cyclopropylacetic acid | 725 K | Concerted | rsc.org |

| Cyclopropylacetic acid | > 725 K | Concerted and Stepwise | rsc.org |

| 2',2'-dimethylcyclopropylacetic acid | 725 K | Concerted and Stepwise | rsc.org |

| Various Cyclopropylacetic acids | Gas-phase pyrolysis | Concerted | rsc.org |

Strain Release in Ring-Opening Processes

The substantial ring strain inherent in the cyclopropyl group is a key thermodynamic driver for ring-opening reactions. purechemistry.orgbeilstein-journals.orgnih.gov The release of this strain, which can be over 100 kJ/mol, provides a strong driving force for the cleavage of the C-C bonds of the three-membered ring, leading to the formation of more stable, acyclic products. nih.govresearchgate.net This high reactivity makes cyclopropane derivatives versatile building blocks in organic synthesis. nih.govnih.govresearchgate.net

Ring-opening of the cyclopropyl moiety can be initiated through various means, including thermal, photochemical, or catalytic methods, and can proceed via polar, radical, or transition-metal-mediated pathways. beilstein-journals.orgresearchgate.netnih.gov For example, cyclopropanes bearing an electron-accepting group, such as the acetyl group in the 2-cyclopropylacetyl moiety, are considered "electrophilic cyclopropanes." nih.govresearchgate.net These activated systems can react as electrophiles in polar, ring-opening reactions upon attack by a nucleophile. nih.govresearchgate.net

In the context of the 2-cyclopropylacetyl moiety, the carbonyl group can activate the adjacent cyclopropane ring, making it susceptible to nucleophilic attack that culminates in ring cleavage. The regioselectivity of such ring-opening reactions is often influenced by the substituents on the cyclopropane ring and the nature of the attacking species. acs.orgnih.gov The inherent strain of the polysubstituted cyclopropane can serve as a central platform for the selective ring-opening toward the formation of desired acyclic motifs, providing a powerful strategy for constructing complex molecular frameworks. acs.orgnih.gov

Applications of 2 Cyclopropylacetic Anhydride in Complex Organic Synthesis

Strategic Introduction of the 2-Cyclopropylacetyl Group

The primary utility of 2-cyclopropylacetic anhydride (B1165640) lies in its ability to act as an electrophilic source of the 2-cyclopropylacetyl group. This functionality can be strategically introduced into a variety of molecules to modify their properties or to serve as a cornerstone for building more elaborate structures.

Acylation of Diverse Nucleophilic Substrates

As a reactive carboxylic acid derivative, 2-cyclopropylacetic anhydride readily participates in nucleophilic acyl substitution reactions. crunchchemistry.co.ukstudymind.co.uk This process involves the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of an acylated product and a molecule of cyclopropylacetic acid as a byproduct. libretexts.org

Common nucleophiles that can be acylated by this compound include:

Alcohols: React to form esters.

Amines: React to form amides.

Thiols: React to form thioesters.

These reactions are fundamental in organic synthesis, allowing for the covalent modification of a wide range of substrates. The cyclopropylacetyl group can be appended to alcohols, amines, and other nucleophilic molecules to create new chemical entities with potentially altered biological activity or physical characteristics. crunchchemistry.co.uk

Formation of High-Value Cyclopropyl-Containing Scaffolds

The cyclopropane (B1198618) ring is a "privileged" structural motif in medicinal chemistry. scientificupdate.com Its inclusion in a molecule can significantly impact conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid, three-dimensional nature of the cyclopropyl (B3062369) group can lock a molecule into a specific conformation favored for receptor binding, while its electronic properties can influence metabolic pathways.

By using this compound to introduce the cyclopropylacetyl group, chemists can forge key bonds in the synthesis of larger, more complex molecules that incorporate this valuable scaffold. This strategy is a key step in building novel molecular frameworks designed for specific therapeutic applications, from antiviral to anticancer agents.

Synthesis of Biologically Relevant Molecules and Intermediates

The application of this compound extends to the synthesis of specific, high-value molecules and critical intermediates for the pharmaceutical industry.

Construction of Cyclopropyl-Containing Amino Acids (e.g., Cyclopropylglycines)

Cyclopropyl-containing amino acids, such as cyclopropylglycines, are valuable building blocks for creating conformationally constrained peptides and peptidomimetics. These modified amino acids can enhance the metabolic stability and bioactivity of peptides. While various methods exist for the synthesis of cyclopropylglycines, acylation chemistry is a potential route. researchgate.net For instance, a synthetic strategy could involve the acylation of an appropriate nitrogen-containing substrate with this compound, followed by subsequent chemical transformations to elaborate the structure into the final amino acid. The Strecker reaction and carbene additions to alkenes are also common methods for synthesizing these compounds. researchgate.net

Derivatization of Natural Products (e.g., Acylation of Shikonin)

Chemical modification of natural products is a powerful strategy for discovering new therapeutic agents with improved properties. This compound is used in the derivatization of complex natural products, such as Shikonin, a naphthoquinone with known biological activities.

In a notable example, Shikonin was acylated using cyclopropylacetic acid in a process known as Steglich esterification. nih.govmdpi.com This reaction, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, proceeds through a highly reactive O-acylisourea intermediate that is functionally equivalent to the anhydride for acylation. organic-chemistry.org The reaction selectively acylates the primary hydroxyl group of the Shikonin side chain to produce cyclopropylacetylshikonin. nih.gov This derivative demonstrated enhanced cytotoxic activity against certain melanoma cell lines compared to the parent compound. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Shikonin | Cyclopropylacetic acid | DCC, DMAP | 16 hours | 26% | nih.gov |

Key Intermediates in Pharmaceutical Synthesis (e.g., Montelukast Precursors)

The cyclopropylacetic acid structural unit is a critical component of the anti-asthmatic drug Montelukast. asianpubs.org The drug's structure features a 2-(1-(mercaptomethyl)cyclopropyl)acetic acid side chain, which is essential for its activity as a leukotriene receptor antagonist. scimplify.com

The synthesis of Montelukast involves the coupling of this specific cyclopropylacetic acid derivative with the main backbone of the molecule. asianpubs.orgsciforum.net While syntheses typically employ the free acid or its methyl ester for the key coupling step, this compound represents the activated form of the parent 2-cyclopropylacetic acid. asianpubs.orgsciforum.netepo.org The synthesis of the crucial 2-(1-(mercaptomethyl)cyclopropyl)acetic acid intermediate itself starts from precursors like 1,1-cyclopropanedimethanol and involves multiple steps to introduce the carboxymethyl and mercaptomethyl groups. quickcompany.ingoogle.com Therefore, while not directly used in the final coupling stages of widely published Montelukast syntheses, the anhydride's parent acid is a foundational element of the drug's pharmacophore.

Synthesis of Kainoid Derivatives

Kainoid derivatives, a class of natural products, are potent neuroexcitatory amino acids that have garnered significant attention from the synthetic community due to their interesting biological activity and challenging molecular architecture. The synthesis of kainoids is a complex endeavor that has been approached through various strategies, often focusing on the stereoselective construction of the pyrrolidine (B122466) core and the introduction of the C4 substituent.

The biological significance of kainoid analogues is underscored by the observation that their neuroactivity is highly dependent on the substituent at the C4 position. acs.org For instance, synthetic derivatives such as phenylkainic acid and acromelic acid have demonstrated equal or greater potency than kainic acid itself. acs.org The development of synthetic routes that allow for the diversification of this position is therefore of considerable interest. acs.org

A scalable, two-enzyme biosynthetic pathway to kainic acid has also been discovered in red macroalgae, starting from L-glutamic acid and dimethylallyl pyrophosphate. nih.gov This discovery has led to the development of a biotransformation methodology capable of producing kainic acid on a gram scale. nih.gov

| Synthetic Strategy | Starting Material | Key Steps | Number of Steps | Overall Yield |

| Stereoselective Synthesis | trans-4-hydroxy-L-proline | Cerium-promoted nucleophilic addition, Palladium-catalyzed reduction | 8-11 | Up to 54% |

| Biosynthesis | L-glutamic acid and dimethylallyl pyrophosphate | Enzymatic reactions | 2 | Gram scale |

Synthesis of Bicyclic Prolines

Bicyclic prolines are conformationally constrained analogues of the amino acid proline. Their rigid structures make them valuable tools in medicinal chemistry and peptide design, where they can be used to control the conformation of peptides and influence their biological activity. nih.govacs.orgumn.edu The synthesis of these complex molecules presents a significant challenge due to the need to control the stereochemistry of multiple chiral centers.

A variety of synthetic strategies have been developed to access structurally diverse bicyclic proline-containing compounds. nih.govumn.edu These methods often involve the cyclization of proline derivatives to form the bicyclic core. nih.gov For example, different bicyclic systems can be generated by forming rings between different positions of the proline ring, such as Cα to Cβ, Cα to Cγ, Cβ to Cγ, or Cγ to Cδ. nih.gov

One approach to synthesizing [3.3.0] bicyclic prolines involves the reductive amination of a ketone precursor to form the pyrrolidine ring, followed by further functionalization. nih.gov The synthesis of [3.2.0] bicyclic prolines has been achieved through a key [2+2] cycloaddition reaction. nih.gov

Gem-dimethyl bicyclic [3.1.0] proline is a key intermediate in the synthesis of several antiviral drugs. benthamdirect.com Synthetic strategies towards this important scaffold can be categorized into three main approaches: starting from proline derivatives, starting from cyclopropane derivatives, or starting from the bicyclic skeleton itself, with the last approach being the most widely adopted. benthamdirect.com

| Bicyclic Proline Type | Key Synthetic Strategy | Starting Material Example |

| [3.3.0] Bicyclic Proline | Reductive amination | Ketone precursor |

| [3.2.0] Bicyclic Proline | [2+2] Cycloaddition | Proline derivative |

| Gem-dimethyl bicyclic [3.1.0] proline | Multiple strategies | Proline derivatives, cyclopropane derivatives, or bicyclic skeletons |

Role as a Versatile Chemical Building Block

While direct applications of this compound are not extensively detailed, the cyclopropyl group itself is a valuable motif in organic synthesis, imparting unique chemical and physical properties to molecules. chemimpex.comresearchgate.net Cyclopropyl-containing compounds are recognized as important building blocks in the synthesis of a wide range of organic molecules. researchgate.net

The incorporation of a cyclopropyl group can significantly influence the biological activity of a molecule, making cyclopropyl-containing building blocks highly sought after in drug discovery and development. chemimpex.com Cyclopropylacetic acid, the parent acid of the anhydride, serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comguidechem.com Its structure allows for the strategic modification of molecules to enhance their therapeutic properties. chemimpex.com

The utility of cyclopropyl-containing compounds extends beyond pharmaceuticals into the realm of agrochemicals. Cyclopropylacetic acid is used in the synthesis of agricultural fungicides, such as Cyproconazole. chemicalbook.com The unique properties conferred by the cyclopropyl ring can contribute to the efficacy of these crop protection agents. chemimpex.com

In the field of specialty materials, while specific uses of this compound are not prominent, related cyclopropyl building blocks are employed in the development of new materials. The inherent strain and reactivity of the cyclopropane ring can be exploited in polymerization and other material-forming reactions.

Advanced Theoretical and Computational Studies on 2 Cyclopropylacetic Anhydride Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organic reactivity due to its balance of accuracy and computational cost. frontiersin.org DFT methods calculate the electron density of a system to determine its energy and other properties. nih.gov In the context of 2-cyclopropylacetic anhydride (B1165640), DFT can be employed to investigate reaction mechanisms, such as its formation from 2-cyclopropylacetic acid or its reactions with nucleophiles.

For instance, in the formation of an anhydride from its corresponding carboxylic acid, DFT can model the condensation reaction. This would involve calculating the geometries and energies of the reactants (two molecules of 2-cyclopropylacetic acid), any intermediates (such as a tetrahedral intermediate), the transition state for the dehydration step, and the final products (2-cyclopropylacetic anhydride and water). rsc.orgmdpi.com Conceptual DFT also provides reactivity indices like electrophilicity and nucleophilicity, which can predict how and where the anhydride will react. frontiersin.org The carbonyl carbons of the anhydride are expected to be the primary electrophilic sites, susceptible to nucleophilic attack.

Reaction Pathway Energetics and Transition State Characterization

For a hypothetical reaction involving this compound, computational chemists would:

Optimize Geometries: Calculate the lowest-energy structures of reactants, products, and any intermediates.

Locate Transition States: Identify the highest-energy point along the lowest-energy reaction path. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculate Energies: Determine the single-point energies of the optimized structures using a high-level basis set to obtain accurate activation energies and reaction thermodynamics.

A theoretical study on the formation of a carboxylic sulfuric anhydride from a carboxylic acid, for example, used DFT to calculate reaction barriers, finding them to be very low in the gas phase. rsc.org A similar approach for this compound would provide quantitative data on its reactivity.

Table 1: Hypothetical DFT Energy Profile for a Reaction of this compound This table is illustrative and based on typical values for anhydride reactions, as specific data for this compound is not available in published literature.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS1) | Formation of Tetrahedral Intermediate | +15.2 |

| Intermediate | Tetrahedral Adduct | -5.8 |

| Transition State (TS2) | Collapse of Intermediate | +12.5 |

| Products | Acylated Nucleophile + Cyclopropylacetate | -10.3 |

Prediction of Reactivity and Selectivity Profiles

Conceptual DFT provides a framework for quantifying and predicting chemical reactivity. By calculating global and local reactivity descriptors, one can anticipate the behavior of this compound in various chemical environments. frontiersin.org

Global Descriptors: These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). A high electrophilicity index for the anhydride would indicate its strong character as an electrophile.

Local Descriptors: Fukui functions or condensed-to-atom variants are used to identify the most reactive sites within a molecule. researchgate.net For this compound, these calculations would confirm that the carbonyl carbons are the most electrophilic centers, and the anhydride oxygen is a key nucleophilic site.

These predictive models are invaluable for designing new reactions and understanding selectivity, for instance, in cases where a molecule contains multiple potential reaction sites.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This method is governed by classical mechanics and relies on force fields to describe the interactions between atoms. osti.govuiuc.edu

Conformational Analysis of this compound